6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol
Description
Historical Context of Benzothiazole (B30560) Scaffolds in Research
The exploration of benzothiazole chemistry dates back over a century, with initial interest sparked by the dye industry. However, the discovery of the vulcanization-accelerating properties of 2-mercaptobenzothiazole (B37678) in the early 20th century marked a significant turning point, establishing its industrial importance. Subsequently, the identification of the benzothiazole core in natural products and its association with diverse pharmacological activities propelled it into the realm of medicinal chemistry, where it remains a subject of intense study. nih.gov
Structural Features and Chemical Versatility of the Benzothiazole Nucleus
The benzothiazole nucleus is a planar, aromatic heterocyclic system. mdpi.com This structural rigidity and the presence of nitrogen and sulfur heteroatoms create a unique electronic environment, allowing for a variety of intermolecular interactions with biological targets. The versatility of the benzothiazole scaffold lies in its susceptibility to substitution at multiple positions, particularly at the 2-position of the thiazole (B1198619) ring and various positions on the benzene (B151609) ring. pharmacyjournal.inbenthamscience.com This allows for the systematic modification of the molecule's steric and electronic properties, enabling the fine-tuning of its biological activity and physical characteristics. benthamscience.com
Overview of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol as a Privileged Structure for Academic Inquiry
This compound is a specific derivative that combines several features known to be important for biological activity, making it a "privileged structure" for research. mdpi.comnih.govchemistryjournal.net A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov
The core of this molecule is 2-mercaptobenzothiazole, a compound known for a wide range of industrial applications and as a precursor for various biologically active derivatives. nih.govmdpi.comwikipedia.org The thiol group at the 2-position is a key reactive handle, allowing for the synthesis of a diverse library of compounds. mdpi.comnih.gov
The introduction of halogen atoms, specifically bromine and fluorine, onto the benzene ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov Fluorine, with its high electronegativity and small size, can alter the molecule's acidity, lipophilicity, and metabolic stability, often leading to improved bioavailability and potency. nih.govchemijournal.com The presence of a strong electron-withdrawing atom like fluorine at the 6-position of the benzothiazole ring has been suggested to improve cytotoxicity against certain cancer cell lines. nih.gov Bromine, another halogen, can also significantly influence the biological activity of the molecule.
The combination of the benzothiazole-2-thiol core with both bromo and fluoro substituents presents a molecule with significant potential for academic and industrial research, particularly in the development of new therapeutic agents. mdpi.com
Chemical Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₃BrFNS₂ |
| Molecular Weight | 264.1 g/mol |
| IUPAC Name | 4-bromo-6-fluoro-1,3-benzothiazole-2-thiol |
| CAS Number | 786657-44-1 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Data sourced from PubChem. nih.gov |
Current Research Landscape and Unaddressed Challenges in Benzothiazole Studies
The current research landscape for benzothiazole derivatives is vibrant and expansive. These compounds are actively being investigated for a multitude of therapeutic applications. mdpi.commdpi.com The development of novel synthetic methodologies, including green chemistry approaches, to create diverse benzothiazole libraries efficiently and sustainably is a significant area of focus. mdpi.com
Despite the progress, challenges remain. A key challenge is to fully elucidate the structure-activity relationships for various biological targets to design more selective and potent derivatives. benthamscience.com Understanding the precise mechanisms of action for many of these compounds also requires further investigation. Moreover, issues of drug resistance in antimicrobial and anticancer therapies necessitate the continued exploration of novel benzothiazole-based agents that can overcome these challenges. nih.gov The synthesis and evaluation of specifically substituted derivatives like this compound are crucial steps in addressing these unaddressed challenges and unlocking the full therapeutic potential of the benzothiazole scaffold.
Properties
IUPAC Name |
6-bromo-4-fluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKGZRNZMKIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4 Fluoro 1,3 Benzothiazole 2 Thiol and Advanced Analogues
Classical Synthetic Approaches to Benzothiazole-2-thiols
The traditional synthesis of the benzothiazole-2-thiol core relies on well-established cyclization reactions, followed by the strategic introduction of the desired halogen substituents.
Cyclization Reactions Utilizing 2-Aminothiophenol (B119425) Precursors
The cornerstone of classical benzothiazole-2-thiol synthesis is the reaction of a 2-aminothiophenol derivative with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thiazole (B1198619) ring.
Figure 1: General synthesis of benzothiazole-2-thiols from 2-aminothiophenols.
While the direct synthesis of 2-amino-5-bromo-3-fluorothiophenol is not widely reported, a plausible multi-step synthetic route can be proposed starting from commercially available materials such as 4-bromo-2-fluoroaniline (B1266173). This would involve a sequence of reactions including nitration, reduction of the nitro group, and conversion of the resulting aniline (B41778) to the corresponding thiophenol. The conversion of an intermediate aminophenol to an aminothiophenol can be achieved through various methods, such as the Newman-Kwart rearrangement.
Introduction of Halogen Substituents: Bromination and Fluorination Strategies
The introduction of halogen atoms onto the benzothiazole (B30560) ring can be achieved through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing groups on the ring.
Bromination: The bromination of benzothiazole derivatives can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or bromine in an acidic medium. The regioselectivity of the bromination is influenced by the directing effects of the substituents already present on the benzene (B151609) ring. For instance, the amino and thiol groups are ortho-, para-directing, while the thiazole ring itself can influence the substitution pattern. Achieving the desired 6-bromo substitution requires careful consideration of the electronic and steric effects of the substituents on the starting material.
Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. More common methods involve the introduction of a fluorine substituent via a Sandmeyer-type reaction on an amino group (the Balz-Schiemann reaction) or through nucleophilic aromatic substitution on a suitably activated precursor. For the synthesis of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, it is often more practical to start with a precursor that already contains the fluorine atom in the desired position.
Regioselective Synthesis of 6-Bromo-4-fluoro Substitution Patterns
Achieving the specific 6-bromo-4-fluoro substitution pattern is the primary challenge in the synthesis of the target molecule. A logical synthetic strategy would involve starting with a precursor that already contains one of the halogens and then introducing the second one regioselectively.
For example, starting from a 4-fluorinated aniline or thiophenol derivative, the subsequent bromination would need to be directed to the 6-position. The directing effect of the fluorine atom and the amino/thiol group would need to be carefully controlled to favor the desired isomer. Copper-catalyzed halogenation reactions have also been shown to be effective for the regioselective halogenation of anilines under mild conditions.
A plausible synthetic sequence could be:
Starting Material: 4-Bromo-2-fluoroaniline.
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Thiolation: Conversion of the aniline to a thiophenol.
Cyclization: Reaction with carbon disulfide to form the benzothiazole-2-thiol ring.
This multi-step approach, while potentially long, allows for the controlled introduction of the required substituents to achieve the desired 6-bromo-4-fluoro pattern.
Modern and Advanced Synthetic Transformations
In recent years, more efficient and versatile methods for the synthesis of substituted benzothiazoles have been developed, including one-pot multicomponent reactions and transition metal-catalyzed functionalizations.
One-Pot Multicomponent Reaction Methodologies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of benzothiazoles have been reported. For instance, the reaction of an aniline, an aldehyde, and a sulfur source in the presence of a catalyst can lead directly to the formation of a 2-substituted benzothiazole.
While a specific one-pot synthesis for this compound is not documented, the general principles of these reactions could be adapted. This might involve the reaction of 4-bromo-2-fluoroaniline with a suitable one-carbon synthon for the 2-thiol group in a single reaction vessel. Microwave-assisted one-pot syntheses have also been shown to be effective for the rapid and efficient construction of benzothiazole libraries.
Below is a table summarizing various one-pot approaches to substituted benzothiazoles:
| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |
| 2-Aminothiophenol, Aldehydes | Phenyltrimethylammonium tribromide | 2-Arylbenzothiazoles | Good to Excellent | chemcess.com |
| 2-Aminothiophenol, Fatty Acids | Microwave irradiation | 2-Alkylbenzothiazoles | Good to Excellent | ajol.info |
| 2-Aminothiophenols/2-Aminophenols, Aldehydes | PIFA | Benzothiazoles/Benzoxazoles | Good to Excellent | ias.ac.in |
| Anilines, Ethers, Sulfur | TBHP/KI | 2-Substituted Benzothiazoles | Moderate to Good | nih.gov |
This table is interactive and allows for sorting and filtering of the data.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic compounds. Palladium-catalyzed cross-coupling reactions and C-H functionalization offer powerful tools for the synthesis and modification of the benzothiazole scaffold.
Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings can be employed to introduce aryl or alkyl substituents at specific positions of the benzothiazole ring, provided a suitable halogenated precursor is available. For instance, a di-halogenated benzothiazole could be selectively functionalized at one position, leaving the other halogen for further modification.
C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups directly onto the benzothiazole ring. While this method is powerful, controlling the regioselectivity in a polysubstituted system can be challenging. Copper-catalyzed C-H halogenation has also emerged as a valuable tool for the direct introduction of halogen atoms onto aromatic rings.
The table below provides examples of transition metal-catalyzed syntheses of benzothiazole derivatives:
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| C-H Functionalization/C-S Bond Formation | Pd(II)/Cu(I) | Thiobenzanilides | 2-Substituted Benzothiazoles | High | beilstein-journals.org |
| Thiol Cross-Coupling | Palladium | 2-Bromoanilides | Substituted Benzothiazoles | High | guidechem.com |
| C-H Arylation | Palladium | Benzothiazole, Iodoarenes | 2-Arylbenzothiazoles | Good | researchgate.net |
| C-H Halogenation | Copper | 2-Arylpyridines | Halogenated 2-Arylpyridines | Good to High | beilstein-journals.org |
This table is interactive and allows for sorting and filtering of the data.
These modern methods offer promising avenues for the synthesis of this compound and its analogues, potentially providing more efficient and regioselective routes compared to classical approaches.
Microwave-Assisted Synthesis and Flow Chemistry Applications
Advanced energy sources and reaction set-ups like microwave irradiation and continuous-flow systems have been instrumental in accelerating the synthesis of benzothiazole derivatives, offering benefits such as reduced reaction times, increased yields, and enhanced reaction control.
Microwave-Assisted Synthesis Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been successfully applied to the solvent-free synthesis of 2-substituted benzothiazoles. rsc.org For instance, the condensation reaction of 2-aminothiophenol with various fatty acids proceeds rapidly under microwave irradiation using phosphorus pentasulfide (P₄S₁₀) as a catalyst, with reactions completing in just 3-4 minutes. rsc.orgmdpi.com This method is noted for its high efficiency and speed. mdpi.com Another approach involves using NaY zeolite as a solid support and reusable catalyst for the synthesis of substituted benzothiazoles from 2-mercaptobenzothiazole (B37678) under solvent-free microwave conditions. tsijournals.com The use of biocatalysts, such as acacia concinna, has also been reported to accelerate the synthesis of 2-aryl-benzothiazoles under microwave irradiation, highlighting an eco-friendly, solvent-free method that produces high yields in a short time. pharmacyjournal.in
| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Fatty Acids | P₄S₁₀ | Solvent-free, Microwave | 3–4 min | High | rsc.orgmdpi.com |
| 2-Mercaptobenzothiazole + Hydrazine Hydrate | NaY Zeolite | Solvent-free, Microwave (960 W) | 7 min | Not specified | tsijournals.com |
| 2-Aminothiophenol + Aryl Aldehydes | Acacia concinna (biocatalyst) | Solvent-free, Microwave | Short | Great | pharmacyjournal.in |
Flow Chemistry Applications Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control. uc.pt This technology has been applied to the electrochemical synthesis of benzothiazoles, where a flow electrochemical reactor was used for the catalyst-free and supporting electrolyte-free synthesis from arylthioamides. pharmacyjournal.innih.govresearchgate.net This method provides good to excellent yields with high current efficiencies and allows for easy scale-up without requiring a larger reactor. nih.govresearchgate.net Furthermore, multistep continuous-flow protocols have been developed for the synthesis of more complex, novel condensed tricyclic benzothiazoles, demonstrating the capability of flow chemistry to handle sequential reactions efficiently. researchgate.net
Electrochemistry-Mediated Synthetic Pathways
Electrosynthesis is emerging as a powerful and green tool in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net Several electrochemical methods have been developed for the synthesis of the benzothiazole core.
One notable approach is the external oxidant-free intramolecular dehydrogenative C–S cross-coupling, which can be performed under undivided electrolytic conditions to produce 2-aminobenzothiazoles. rsc.org Another green and bromine-free electrosynthesis involves the reaction of aniline derivatives with ammonium (B1175870) thiocyanate, using sodium bromide as both an electrolyte and a brominating agent at room temperature. researchgate.net
Recent developments include catalyst-free electrochemical synthesis in flow reactors, which enhances efficiency and scalability. nih.govresearchgate.net A facile and catalyst-free electrochemical method has also been reported for the synthesis of 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aromatic aldehydes in an undivided cell at room temperature. benthamdirect.com This protocol is highlighted as an eco-compatible pathway with an effortless work-up procedure. benthamdirect.com
| Starting Materials | Key Features | Reaction Setup | Reference |
|---|---|---|---|
| Aryl Isothiocyanates + Amines | External oxidant-free, C–S cross-coupling | Undivided cell | rsc.org |
| Aniline derivatives + Ammonium thiocyanate | Bromine-free, uses NaBr as electrolyte | Not specified | researchgate.net |
| Arylthioamides | Catalyst-free, supporting electrolyte-free | Flow electrochemical reactor | nih.govresearchgate.net |
| bis(2-Aminophenyl)disulfides + Aromatic aldehydes | Catalyst-free, aqueous phase | Undivided cell, graphite-iron electrodes | benthamdirect.com |
Green Chemistry Principles in Benzothiazole Synthesis
The integration of green chemistry principles is a central theme in modern synthetic routes to benzothiazoles, aiming to reduce environmental impact through sustainable practices. bohrium.comairo.co.in
Solvent-Free and Aqueous Reaction Systems
Eliminating volatile organic solvents is a key goal of green chemistry. Several solvent-free methods for benzothiazole synthesis have been developed. One such method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds in excellent yields and short reaction times without any solvent. researchgate.net Another solvent-free approach uses a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) for the reaction of acyl chlorides with 2-aminothiophenol. mdpi.com The use of a Brønsted acidic ionic liquid gel has also been reported as an efficient, recyclable heterogeneous catalyst under solvent-free conditions. nih.govacs.org
Alternatively, water is an ideal green solvent. An efficient and simple method for synthesizing benzothiazole-2-thiol derivatives uses copper sulfate (CuSO₄) as a catalyst in an aqueous medium. This protocol benefits from commercially available precursors, an inexpensive catalyst, and a simple work-up. Samarium triflate has also been used as a reusable acid catalyst for the synthesis of benzothiazoles in water under mild conditions. organic-chemistry.org
Catalytic Approaches: Heterogeneous and Biocatalysis
The use of recoverable and reusable catalysts is a cornerstone of sustainable synthesis.
Biocatalysis Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. rsc.org In benzothiazole synthesis, commercial laccases have been successfully used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes. mdpi.comnih.gov Additionally, natural catalysts like acacia concinna have been employed in microwave-assisted, solvent-free syntheses, demonstrating the potential of biocatalysis to create more eco-friendly reaction pathways. pharmacyjournal.in
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. One-pot and multi-component reactions are prime examples of atom-economical processes. mdpi.comnih.gov An efficient, transition-metal-free method for preparing 2-substituted benzothiazoles involves a base-promoted intramolecular C–S bond coupling cyclization, which features mild conditions and shorter reaction times. mdpi.com Another highly atom-economical approach uses in situ generated iron sulfide (B99878) to catalyze a redox/condensation cascade reaction, providing a straightforward route to benzothiazole derivatives. researchgate.net The development of one-pot, three-component reactions, such as the synthesis catalyzed by a ferromagnetic Cu(0)–Fe₃O₄@SiO₂/NH₂cel catalyst in water, further exemplifies efforts to improve reaction efficiency and sustainability. nih.gov
Derivatization and Functionalization Strategies of the Thiol Group
The thiol (-SH) group at the 2-position of the benzothiazole ring is a key site for derivatization, allowing for the synthesis of a wide array of functionalized analogues. The reactivity of this group is crucial for creating new compounds with tailored properties. nih.gov
The thiol group can readily undergo S-alkylation and S-acylation. For example, 2-mercaptobenzothiazole can be treated with benzyl (B1604629) bromide to form 2-benzylthio-substituted benzothiazoles. nih.gov Similarly, reaction with acyl chlorides like chloroacetyl chloride yields S-acyl derivatives. uobaghdad.edu.iq These reactions provide a straightforward route to thioethers and thioesters.
Furthermore, the thiol group enables the creation of functional monomers. Derivatives of acrylic and methacrylic acid have been synthesized from 2-mercaptobenzothiazole, which can then be used in polymer chemistry. mdpi.com The thiol group can also react with sulfur to form polysulfidic species, a reaction that is relevant in the vulcanization of rubber. researchgate.net The synthesis of more complex structures has been achieved by incorporating other heterocyclic rings, such as pyridine, pyrimidine, and thiazole, onto the benzothiazole-2-thiol scaffold to develop novel compounds. nih.gov
| Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Benzyl bromide / K₂CO₃ | S-Alkylation | Thioethers (e.g., 2-Benzylthio-benzothiazoles) | nih.gov |
| Chloroacetyl chloride | S-Acylation | Thioesters (e.g., S-Acyl derivatives) | uobaghdad.edu.iq |
| Acrylic/Methacrylic acid derivatives | Esterification/Addition | Functional monomers | mdpi.com |
| Heterocyclic halides | Nucleophilic Substitution | Linked heterocyclic systems | nih.gov |
S-Alkylation and S-Acylation Reactions
S-alkylation and S-acylation are fundamental transformations for derivatizing this compound. These reactions introduce a wide variety of organic substituents onto the sulfur atom, leading to the formation of thioethers and thioesters, respectively.
S-Alkylation typically proceeds via a nucleophilic substitution reaction where the thiolate anion of this compound attacks an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate. Common bases include sodium bicarbonate, potassium carbonate, and triethylamine. The choice of solvent is often dictated by the solubility of the reactants and can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols or acetone. For instance, the reaction of a substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate (B77674) can be effectively carried out in DMF at 60°C with sodium bicarbonate as the base. mdpi.com
S-Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride. This reaction is also typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting thioesters are valuable intermediates and have been explored for their biological activities. A general method for the synthesis of S-acyl derivatives of 2-mercaptobenzothiazole involves reacting the thiol with an appropriate acyl chloride in a suitable solvent. nih.gov
| Reagent | Product Type | General Conditions | Reference |
| Alkyl Halide (e.g., R-X) | Thioether (S-Alkylation) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., DMF, Acetone), RT to Reflux | mdpi.com |
| Acyl Chloride (e.g., R-COCl) | Thioester (S-Acylation) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF), RT | nih.gov |
Formation of Thioethers and Disulfides
The synthesis of thioethers and disulfides from this compound represents important pathways to a diverse set of analogues.
Thioethers , as mentioned in the S-alkylation section, are readily prepared by reacting the thiol with an alkylating agent in the presence of a base. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and more complex electrophiles, allowing for the introduction of a wide array of functional groups. For example, novel 2-benzylthio-6-substituted-1,3-benzothiazoles have been synthesized by treating the corresponding 6-substituted-1,3-benzothiazole-2-thiols with benzyl bromide and potassium carbonate in a dioxane/water mixture. nih.gov
Disulfides are formed through the oxidative coupling of two molecules of the thiol. This dimerization can be achieved using various oxidizing agents. A common method for the synthesis of 2,2'-dithiobis(benzothiazole) (B116540) involves the oxidation of 2-mercaptobenzothiazole. organic-chemistry.org This transformation is significant as the resulting disulfide bond can be reversible under certain biological conditions, which is a feature exploited in drug design.
| Transformation | Reagents | Product | General Conditions | Reference |
| Thioether Formation | Alkyl Halide (R-X), Base | 6-Bromo-4-fluoro-2-(alkylthio)-1,3-benzothiazole | Solvent (e.g., Dioxane/Water), RT to Reflux | nih.gov |
| Disulfide Formation | Oxidizing Agent | Bis(6-bromo-4-fluoro-1,3-benzothiazol-2-yl) disulfide | Aqueous or organic solvent, varying temperatures | organic-chemistry.org |
Heterocyclic Ring Annulation via the Thiol Moiety
The thiol group of this compound can be utilized as a key functional group in the construction of fused heterocyclic systems. These annulation reactions lead to more complex molecular architectures with potentially novel biological activities. For example, starting from 2-mercaptobenzothiazole, multistep syntheses can lead to the formation of benzothiazole-1,3,4-oxadiazole heterocycles. researchgate.net This typically involves an initial S-alkylation with a bifunctional reagent, followed by subsequent cyclization steps.
Another approach involves the reaction of the thiol with reagents that can react with both the sulfur and the adjacent ring nitrogen atom, although such reactions are more commonly reported for 2-aminobenzothiazoles. However, the nucleophilicity of the thiol sulfur makes it a prime candidate for initiating cyclization cascades. For instance, the reaction of 2-mercaptobenzothiazole with propargyl bromide, followed by a click reaction with azides, leads to the formation of benzothiazole-1,2,3-triazole compounds. researchgate.net
Optimization of Synthetic Conditions and Yield Enhancement
The efficiency of the synthetic methodologies for preparing this compound and its derivatives is crucial for their practical application. Optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time can significantly enhance the yield and purity of the desired products.
For the initial synthesis of the 2-mercaptobenzothiazole core, a highly efficient, metal-free method involves the DBU-promoted tandem reaction between an o-haloaniline and carbon disulfide. Optimization studies for this type of reaction have shown that DBU is an excellent base and toluene (B28343) is a suitable solvent, with the reaction proceeding at around 80°C to give good to excellent yields.
In S-alkylation reactions, the choice of base and solvent system is critical. The use of a suitable base ensures complete deprotonation of the thiol, maximizing the concentration of the reactive thiolate anion. The solvent should be able to dissolve both the benzothiazole derivative and the alkylating agent to ensure a homogeneous reaction mixture, leading to higher yields. For example, in the synthesis of 2-(2-(benzothiazolylthio)ethyl) acrylates, a systematic approach to purification and isolation can lead to optimized yields of the final products. mdpi.com
| Reaction | Key Optimization Parameters | Desired Outcome | Reference |
| 2-Mercaptobenzothiazole Synthesis | Base (e.g., DBU), Solvent (e.g., Toluene), Temperature | High yield, Metal-free conditions | |
| S-Alkylation | Base, Solvent, Purification Method | High yield and purity | mdpi.com |
| General Synthesis | Use of "green" solvents (e.g., water), Catalyst-free conditions | Environmentally benign process, High yield |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, the aromatic protons would provide key structural information. The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-5 and C-7 positions of the benzothiazole (B30560) ring. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these protons are influenced by the neighboring bromine and fluorine atoms. Additionally, a broad singlet corresponding to the thiol (-SH) proton is anticipated, which may be exchangeable with deuterium (B1214612) oxide (D₂O).
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.8 | Doublet of doublets | ~ 2.0, ~ 8.5 | H-5 |
| ~ 7.2 - 7.4 | Doublet of doublets | ~ 2.0, ~ 9.0 | H-7 |
| ~ 13.0 - 14.0 | Broad singlet | - | -SH |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, F, S, N). The carbon of the C=S group (thione tautomer) is expected to appear at a significantly downfield chemical shift.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 190 | C-2 (C=S) |
| ~ 155 - 160 (d) | C-4 (C-F) |
| ~ 140 - 145 | C-7a |
| ~ 130 - 135 | C-5 |
| ~ 120 - 125 | C-3a |
| ~ 115 - 120 (d) | C-7 |
| ~ 110 - 115 | C-6 (C-Br) |
(d) indicates a doublet due to coupling with fluorine.
Fluorine (¹⁹F) NMR Spectral Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely exhibit coupling to the adjacent aromatic protons.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, confirming their relative positions on the benzothiazole ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (for C₇H₃BrFNS₂⁺) | 262.8977 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound. For this compound, with a chemical formula of C7H3BrFNS2, the expected monoisotopic mass would be approximately 262.887 g/mol . In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.
In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ could be detected. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides a high degree of confidence in the identification of bromine-containing compounds.
Hypothetical ESI-MS Data for this compound
| Ion Mode | Expected m/z | Isotopic Pattern |
| Negative [M-H]⁻ | ~261.880 | Doublet, ~1:1 ratio |
| Positive [M+H]⁺ | ~263.894 | Doublet, ~1:1 ratio |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be expected to show characteristic peaks corresponding to its structural features.
The IR spectrum would likely display a broad absorption band in the region of 2550-2600 cm⁻¹, characteristic of the S-H stretching vibration of the thiol group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring would be expected around 1600-1650 cm⁻¹. The C-S stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the C-F bond would give rise to a strong absorption in the 1000-1300 cm⁻¹ region, while the C-Br bond would show a weaker absorption at lower wavenumbers, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information. The S-H stretch is often weak in Raman, but the aromatic ring vibrations and the C-S bonds would likely produce strong signals.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| S-H (thiol) | 2550-2600 (broad) | Weak |
| Aromatic C-H | >3000 | Strong |
| C=N (thiazole) | 1600-1650 | Moderate |
| C-F | 1000-1300 (strong) | Moderate |
| C-S | 600-800 | Strong |
| C-Br | <600 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would likely be suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection could be achieved using a UV detector, monitoring at a wavelength where the benzothiazole ring system exhibits strong absorbance. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC-MS, it would need to be sufficiently volatile and thermally stable. Derivatization of the thiol group might be necessary to improve its volatility and chromatographic behavior. The gas chromatogram would provide the retention time for the compound, while the mass spectrometer would generate a mass spectrum of the eluting peak, providing information about its molecular weight and fragmentation pattern, which can be used for structural confirmation. The use of GC-MS for the analysis of the parent compound, 2-mercaptobenzothiazole (B37678), in environmental samples has been documented. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For this compound (C7H3BrFNS2), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the empirical formula of the synthesized compound.
Theoretical Elemental Composition of C7H3BrFNS2
| Element | Percentage (%) |
| Carbon (C) | 31.83 |
| Hydrogen (H) | 1.14 |
| Bromine (Br) | 30.25 |
| Fluorine (F) | 7.19 |
| Nitrogen (N) | 5.30 |
| Sulfur (S) | 24.28 |
Reaction Mechanisms and Reactivity Studies of the 6 Bromo 4 Fluoro 1,3 Benzothiazole 2 Thiol Core
Mechanistic Pathways of Substitution Reactions
The reactivity of the 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol core in substitution reactions is dictated by the electronic properties of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the substituents present.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) on the benzene portion of the benzothiazole (B30560) nucleus is significantly influenced by the directing effects of the existing substituents: the fused thiazole ring, the bromine atom, and the fluorine atom. The fused thiazole ring generally acts as a deactivating group due to the electron-withdrawing nature of the imine (-N=C-) bond.
The halogen substituents, bromine and fluorine, are also deactivating groups due to their strong inductive electron-withdrawing effects (-I effect). However, they possess a lone pair of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of this compound, the positions on the benzene ring are C4, C5, C6, and C7. The C4 and C6 positions are already substituted.
The directing effects of the substituents can be summarized as follows:
Fluorine at C4: Ortho- and para-directing (to C5 and C7, respectively). Deactivating.
Bromine at C6: Ortho- and para-directing (to C5 and C7, respectively). Deactivating.
Fused Thiazole Moiety (at C4a-C7a): Generally deactivating and meta-directing relative to the sulfur atom and para-directing relative to the nitrogen atom.
Considering the combined influence, the C5 and C7 positions are the potential sites for electrophilic attack. Both the fluorine at C4 and the bromine at C6 direct to the C5 and C7 positions. The deactivating nature of all substituents suggests that harsh reaction conditions would be necessary to achieve electrophilic substitution. The precise outcome would depend on the specific electrophile and reaction conditions, but substitution at C5 and C7 is the most probable.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | 6-Bromo-4-fluoro-5-nitro-1,3-benzothiazole-2-thiol and/or 6-Bromo-4-fluoro-7-nitro-1,3-benzothiazole-2-thiol | Both Br and F are ortho, para-directing. The fused thiazole ring is deactivating. |
| Br₂/FeBr₃ (Bromination) | 6,7-Dibromo-4-fluoro-1,3-benzothiazole-2-thiol and/or 5,6-Dibromo-4-fluoro-1,3-benzothiazole-2-thiol | Strong deactivation by existing halogens requires forcing conditions. |
Nucleophilic Substitution at the Thiazole Ring
Direct nucleophilic substitution on the carbon atoms of the thiazole ring is generally difficult. However, the C2 position is the most reactive site in the benzothiazole system. Reactions at this position typically involve the thiol group. The exocyclic sulfur atom readily undergoes S-alkylation and S-acylation after deprotonation to the thiolate. nih.gov
The C2-S bond can be cleaved under certain conditions, but direct displacement of a group on the thiazole ring by a nucleophile is not a common mechanistic pathway for this scaffold. Instead, functionalization at C2 is often achieved through condensation reactions of substituted 2-aminothiophenols. mdpi.com
Reactivity of the Thiol Group and Thione-Thiol Tautomerism
The 2-thiol group is the most reactive site of the molecule. It exists in a tautomeric equilibrium with its 2-thione form. researchgate.net For most 2-mercaptobenzothiazoles, the thione tautomer is generally the more stable form, particularly in the solid state and in polar solvents. researchgate.netresearchgate.net This equilibrium is crucial as the two forms exhibit different reactivity.
The thiol tautomer (SH form) is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion. This anion is the key reactive species in many reactions.
S-Alkylation: The thiolate readily reacts with alkyl halides in a classic SN2 reaction to form 2-(alkylthio)benzothiazoles. nih.gov For example, reaction with benzyl (B1604629) bromide would yield 2-(benzylthio)-6-bromo-4-fluoro-1,3-benzothiazole.
S-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of 2-(acylthio)benzothiazoles. researchgate.net
Oxidation to Disulfide: Mild oxidizing agents can couple two molecules of the thiol to form the corresponding disulfide, 2,2'-dithiobis(6-bromo-4-fluoro-1,3-benzothiazole).
The thione tautomer (NH, C=S form) has a different reactivity profile, with the nitrogen atom being a potential site for alkylation, although S-alkylation is generally favored. uq.edu.au
Table 2: Representative Reactions of the Thiol/Thiolate Group
| Reagent | Reaction Type | Product Type |
|---|---|---|
| NaOH, then CH₃I | S-Alkylation | 6-Bromo-4-fluoro-2-(methylthio)-1,3-benzothiazole |
| NaH, then PhCOCl | S-Acylation | S-(6-Bromo-4-fluoro-1,3-benzothiazol-2-yl) benzothioate |
| I₂, base | Oxidation | 2,2'-Dithiobis(6-bromo-4-fluoro-1,3-benzothiazole) |
Influence of Halogen Substituents on Ring Activation/Deactivation
While halogens are deactivating, they are ortho, para-directors in electrophilic aromatic substitution reactions. This is because their ability to donate a lone pair of electrons via resonance (+R effect) helps to stabilize the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. libretexts.org The resonance stabilization from the halogen is more effective for intermediates formed from ortho/para attack than for the meta attack intermediate.
In this compound, the cumulative deactivating inductive effects of both halogens, compounded by the electron-withdrawing nature of the fused thiazole ring, render the benzene ring significantly electron-deficient. This high degree of deactivation means that electrophilic substitution reactions would require more forcing conditions than for benzene itself. The presence of fluorine, particularly at the 6-position in other benzothiazoles, has been noted to enhance certain biological activities, such as cytotoxicity against cancer cell lines, underscoring the significant electronic impact of halogenation. nih.gov
Oxidation-Reduction Chemistry of the Benzothiazole-2-thiol Scaffold
The benzothiazole-2-thiol scaffold can undergo several oxidation-reduction reactions, primarily centered on the sulfur atom of the thiol group.
Oxidation:
Disulfide Formation: As mentioned, a common and facile oxidation reaction involves the coupling of two thiol molecules to form a disulfide. This can be achieved with mild oxidants like iodine or even air.
Sulfonic Acid Formation: Stronger oxidation, for instance with hydrogen peroxide or potassium permanganate, can oxidize the thiol group further to a sulfonic acid (-SO₃H).
Oxidation of Thioethers: If the thiol is first alkylated to a thioether, subsequent oxidation can yield a sulfoxide (B87167) and then a sulfone. The resulting benzothiazol-2-yl sulfones are valuable intermediates in organic synthesis, notably in the modified Julia olefination. wikipedia.org
Reduction: The benzothiazole ring system is relatively stable to reduction. Catalytic hydrogenation under typical conditions (e.g., H₂, Pd/C) would likely reduce any nitro groups or other easily reducible functional groups on the ring before affecting the core structure. Reductive desulfurization of the C=S bond using reagents like Raney nickel can lead to the formation of the corresponding benzothiazole. wikipedia.org
Thermochemical and Photochemical Reaction Pathways
Thermochemical Pathways: Benzothiazole derivatives are generally thermally stable compounds. scielo.br Thermal decomposition would likely proceed via the cleavage of the weakest bonds in the molecule. The C-Br bond is typically weaker than the C-F and C-S bonds. High-temperature decomposition in the presence of oxygen would lead to the formation of oxides of carbon, nitrogen, and sulfur, along with halogenated byproducts. cetjournal.it Thermogravimetric analysis (TGA) of similar hydroxy-substituted phenyl benzothiazoles shows that major decomposition begins at temperatures above 130-300°C, indicating a relatively stable core structure. scielo.br
Photochemical Pathways: Aromatic halides, particularly bromo derivatives, can undergo photolytic cleavage of the carbon-halogen bond upon irradiation with UV light to form aryl radicals. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or coupling reactions. The presence of the thiazole ring and the thiol group could also lead to other photochemical processes, such as photo-oxidation or rearrangement, but specific pathways for this compound have not been documented. The electron-donating and accepting groups within the molecule could also lead to intramolecular charge transfer upon photoexcitation, influencing its photophysical properties. researchgate.net
Structure Activity Relationship Sar Investigations in Benzothiazole Chemistry
Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Interactions
Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. In the context of the benzothiazole (B30560) scaffold, the introduction of fluorine and bromine atoms at various positions has profound effects on molecular interactions and, consequently, on biological activity.
The incorporation of fluorine into small molecules can significantly enhance their biological activities compared to their non-fluorinated counterparts. nih.govnih.gov This enhancement is often attributed to several unique properties of the fluorine atom.
High Electronegativity : Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. nih.gov This polarization can result in favorable electrostatic or dipole-dipole interactions with complementary polar residues in a biological target, such as an enzyme or receptor, thereby increasing binding affinity. nih.govbenthamscience.com
Hydrogen Bond Mimic : Due to its small atomic radius, which is comparable to that of a hydrogen atom, fluorine can act as a "super-hydrogen" or a hydrogen bond acceptor in certain contexts. nih.gov This allows a fluorinated molecule to fit into binding pockets designed for non-fluorinated analogues while potentially forming stronger interactions. nih.govtandfonline.com
Modulation of Physicochemical Properties : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. benthamscience.comtandfonline.com Furthermore, the strong C-F bond (stronger than a C-H bond) can block metabolic oxidation at that position, increasing the metabolic stability and bioavailability of the compound. nih.gov
For example, studies on fluoroquinolone antibacterials have shown that a fluorine atom at the C-6 position enhances DNA gyrase inhibition and cell penetration, leading to increased antibacterial potency. nih.govtandfonline.com Similarly, in various benzothiazole series, the presence of an electron-withdrawing fluorine atom has been linked to increased cytotoxic activity. nih.gov
The bromine atom, another common halogen used in drug design, imparts distinct steric and electronic properties to the benzothiazole scaffold.
Steric Effects : Bromine is significantly larger than both hydrogen and fluorine. Its introduction can create steric bulk that may either promote or hinder binding, depending on the topology of the target's binding site. This steric influence can be strategically used to achieve selectivity for a specific target over others.
Halogen Bonding : Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a nucleophilic site (like an oxygen or nitrogen atom) on the receptor. This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity.
The fine-tuning of benzothiazole properties through different substituents, including halogens, can tailor the molecule for a wide range of applications. researchgate.net
The specific position of halogen substituents on the benzothiazole ring is a critical determinant of biological activity. nih.gov SAR studies have consistently shown that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.
Research on various benzothiazole derivatives has highlighted that substitutions at the C-2 and C-6 positions of the ring are particularly crucial for modulating biological activities like antimicrobial and anticancer effects. benthamscience.comucl.ac.be For instance, in a series of 2-mercaptobenzothiazole (B37678) derivatives, compounds with a trifluoromethyl or a nitro group at the 6-position showed distinct antibacterial activity profiles. ucl.ac.be In another study, the presence of a nitro or cyano group at the C-6 position was found to increase the antiproliferative activity of 2-phenylbenzothiazoles. nih.gov
The relative positions of multiple halogens, as in 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, create a unique electronic and steric profile. The interplay between the electron-withdrawing properties of both bromine and fluorine, and their distinct spatial locations, will dictate the molecule's interaction with its biological target. Studies on other heterocyclic scaffolds have also confirmed that the biological activity of isomers can vary significantly; for example, a linearly attached benzotriazole (B28993) derivative of an oxazolidinone showed more potent antibacterial activity than its angularly attached counterpart. nih.gov This underscores the principle that the precise arrangement of atoms is fundamental to a molecule's pharmacological function. mdpi.com
Table 1: Effect of Halogen Positional Isomerism on Biological Activity of Benzothiazole Derivatives Illustrative data from related benzothiazole series.
| Compound Series | Substituent (Position) | Target/Assay | Activity (IC50/Inhibition) |
|---|---|---|---|
| 2-(4-aminophenyl)benzothiazole | 6-F | Breast Cancer Cells | High |
| 2-(4-aminophenyl)benzothiazole | 4-F | Breast Cancer Cells | Moderate |
| 2-Mercaptobenzothiazole | 6-CF3 | Antibacterial | Significant Activity |
| 2-Mercaptobenzothiazole | 6-Cl | Antibacterial | Moderate Activity |
Contribution of the Thiol Moiety to Pharmacological Profiles
The 2-thiol (-SH) group, also known as a mercapto group, is a key functional moiety in many biologically active benzothiazoles, including this compound. This group exists in a tautomeric equilibrium with its thione form (-C=S). nih.gov The 2-mercaptobenzothiazole (MBT) scaffold is associated with a wide array of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. nih.gov
The thiol/thione moiety contributes to the pharmacological profile through several mechanisms:
Enzyme Inhibition : The sulfur atom can act as a potent nucleophile or a metal chelator, enabling it to interact with and inhibit various enzymes. MBT derivatives are known to be mechanism-based inhibitors of enzymes such as monoamine oxidase and heat shock protein 90. nih.gov
Reactivity and Bonding : The reactivity of the thiol group allows for the synthesis of a diverse library of derivatives through S-alkylation or other modifications, which is a common strategy in medicinal chemistry to explore SAR. ucl.ac.benih.gov The ability to act as both a hydrogen bond donor (in the thiol form) and acceptor (in the thione form) facilitates strong interactions within receptor binding sites.
Electronic Properties : Theoretical studies on 2-substituted benzothiazoles indicate that a thiol or thiomethyl group at the C-2 position results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), suggesting higher reactivity compared to other substituents like -OH or -NH2. scirp.orgscirp.org
The modification or replacement of the 2-thiol group generally leads to a significant change in the biological activity, confirming its importance as a pharmacophore. nih.gov
Systematic Modifications of the Benzothiazole Core for SAR Mapping
SAR mapping involves the systematic modification of a lead compound to understand which parts of the molecule are essential for its biological activity. For the benzothiazole core, this process has been extensively applied to develop potent therapeutic agents. researchgate.netresearchgate.netresearchgate.net
Key strategies for the SAR mapping of benzothiazoles include:
Modification at the C-2 Position : This is one of the most common sites for modification. The 2-thiol group can be derivatized to form thioethers, thioesters, or disulfides. ucl.ac.benih.gov Alternatively, replacing the thiol with amino, aryl, or other heterocyclic groups has led to the discovery of compounds with potent anticancer and antimicrobial activities. benthamscience.comresearchgate.net
Substitution on the Benzene (B151609) Ring : As discussed previously, the introduction of substituents, particularly at the C-6 position, is a critical strategy. benthamscience.comucl.ac.be A wide range of groups, including halogens, nitro, cyano, alkyl, and methoxy (B1213986) groups, have been explored to modulate the electronic properties and steric profile of the scaffold.
Hybrid Molecule Synthesis : This approach involves conjugating the benzothiazole scaffold with other known pharmacophores, such as triazoles, amides, or ureas. rsc.orgresearchgate.net This can lead to hybrid compounds with enhanced activity or novel mechanisms of action.
These systematic studies help in building a comprehensive map of the structural requirements for a desired pharmacological effect, guiding the rational design of new and improved benzothiazole-based drugs. researchgate.net
Comparative SAR Studies with Other Heterocyclic Scaffolds
To understand the unique contribution of the benzothiazole nucleus, its SAR is often compared with that of other structurally related heterocyclic scaffolds, such as benzimidazoles, benzoxazoles, and other thiazole (B1198619) derivatives. acs.org These "bioisosteric" replacements, where a sulfur atom is swapped for an oxygen (benzoxazole) or a nitrogen atom (benzimidazole), can reveal the importance of the specific heteroatoms for biological activity.
For instance, studies comparing halogen-substituted benzothiazoles with their benzimidazole (B57391) counterparts have shown differences in antiproliferative activity, with one scaffold sometimes being more potent or selective than the other against certain cancer cell lines. mdpi.com In the development of novel oxazolidinone antibacterials, replacing a benzotriazole moiety with a benzothiazole, benzoxazole, or benzimidazole group resulted in a significant decrease in activity, highlighting the specific and crucial role of the original heterocycle in that particular molecular context. nih.gov
These comparative studies are invaluable for several reasons:
They elucidate the role of specific heteroatoms in receptor binding and molecular interactions.
They can reveal differences in metabolic stability and pharmacokinetic profiles.
They provide pathways to new chemical entities by identifying which scaffolds are most promising for a particular therapeutic target.
By comparing the SAR of benzothiazoles to other heterocycles, researchers can make more informed decisions in the drug design process, ultimately leading to the development of more effective and safer medicines.
Development of SAR Models for Targeted Applications in Benzothiazole Chemistry
The exploration of Structure-Activity Relationships (SAR) is a critical component in medicinal chemistry, providing a framework to understand how the chemical structure of a compound influences its biological activity. For the benzothiazole class of compounds, including derivatives like this compound, the development of SAR models is instrumental in designing molecules with enhanced potency and selectivity for specific biological targets. These models are often developed through systematic modifications of the benzothiazole scaffold and subsequent evaluation of their biological effects.
A significant body of research has been dedicated to elucidating the SAR of benzothiazole derivatives for various therapeutic applications. For instance, studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for a range of biological activities. ucl.ac.bebenthamscience.com The development of SAR models often involves the synthesis of a library of analogs with diverse substituents at these key positions to probe the chemical space and identify key structural features that govern activity.
Quantitative Structure-Activity Relationship (QSAR) models represent a computational extension of SAR studies, aiming to establish a mathematical correlation between the chemical structure and biological activity. mdpi.comnih.gov These models utilize molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the activity of novel compounds. researchgate.netresearchgate.net For benzothiazole derivatives, QSAR models have been successfully developed to predict their efficacy as anticancer, antimicrobial, and antifungal agents. mdpi.comnih.govnih.gov
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A series of benzothiazole analogs with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netallsubjectjournal.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like leave-one-out (LOO) cross-validation. allsubjectjournal.com
An example of SAR investigation can be seen in the development of novel benzothiazole-2-thiol derivatives as potential anticancer agents. In one study, a series of compounds were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov The results indicated that linking a pyridinyl-2-amine moiety to the benzothiazole-2-thiol core significantly enhanced anticancer activity. nih.gov
The following interactive data table summarizes the antiproliferative activity of selected benzothiazole derivatives against the HepG2 cancer cell line, illustrating the impact of different substituents on their efficacy.
Data sourced from studies on benzothiazole-2-thiol derivatives as potential anticancer agents. nih.govresearchgate.net
Similarly, SAR studies on benzothiazole derivatives as antimicrobial agents have revealed the importance of specific substitutions. For instance, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on a phenyl ring attached to the benzothiazole core was found to increase antibacterial activity. nih.gov Conversely, electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tended to enhance antifungal activity. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values for a series of benzothiazole-hydrazone analogs against Staphylococcus aureus, highlighting the influence of different substituents on their antibacterial potency.
Data derived from research on the antimicrobial activities of benzo[d]thiazole-hydrazones. nih.gov
These examples underscore the power of SAR and QSAR modeling in the targeted design of benzothiazole-based therapeutic agents. By systematically analyzing the effects of structural modifications, researchers can develop robust models that guide the synthesis of new compounds with improved biological profiles. While specific SAR data for this compound is not extensively documented in the reviewed literature, the established principles from related benzothiazole series provide a valuable foundation for predicting its potential activities and for designing future SAR-driven studies.
Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on This compound are not available. While research exists for the broader class of benzothiazole derivatives, the specific quantum chemical calculations, spectroscopic predictions, and molecular docking models for this particular halogen-substituted compound have not been published.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such specific data would require performing novel computational research.
For context, computational studies on related benzothiazole compounds generally involve the following analyses:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to investigate the electronic structure of benzothiazole derivatives. nih.govnih.gov These studies often confirm that the thione tautomer is more stable than the thiol form. nih.gov Calculations typically determine properties like HOMO-LUMO energy gaps, electron affinity, ionization potential, and charge distribution to predict the molecule's reactivity and electronic properties. nih.govsciencepub.net
Spectroscopic Prediction: Theoretical vibrational spectra (IR) and chemical shifts (NMR) are often calculated and compared with experimental data to confirm molecular structures. nih.gov
Molecular Docking: In studies of biologically active benzothiazoles, molecular docking is used to predict how the molecules might bind to protein targets, such as various enzymes or receptors. mdpi.com This helps in understanding their potential mechanism of action and in designing more potent derivatives.
Without specific studies on this compound, any discussion on its electronic structure, tautomeric energetics, predicted spectra, or protein binding modes would be speculative and not based on established research findings.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Analysis of Hydrogen Bonding and Halogen Bonding Interactions
Theoretical studies on the 1,3-benzothiazole scaffold indicate a propensity for forming both hydrogen and halogen bonds, which are crucial for molecular recognition and binding to biological targets. The 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol molecule possesses distinct features that facilitate these non-covalent interactions.
Hydrogen Bonding: The thiol group (-SH) at the 2-position and the nitrogen atom within the thiazole (B1198619) ring are the primary sites for hydrogen bonding. The thiol group can act as a hydrogen bond donor, while the nitrogen atom and the sulfur of the thiol group can act as hydrogen bond acceptors. Computational models show that the thione tautomer is generally the most stable form in the solid state and in solution, influencing the hydrogen bonding patterns. researchgate.net In this tautomeric form, the N-H group acts as a hydrogen bond donor, and the exocyclic sulfur atom acts as an acceptor. researchgate.net These interactions are critical in the formation of dimers or for binding to amino acid residues in the active sites of enzymes.
Halogen Bonding: The presence of bromine at the 6-position and fluorine at the 4-position introduces the potential for halogen bonding. A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site. acs.orgnih.gov The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. acs.org The fluorine atom, being highly electronegative, enhances the positive electrostatic potential on the bromine atom's outer surface, thereby strengthening its ability to act as a halogen bond donor. acs.org These halogen bonds can form with Lewis bases such as carbonyl oxygens, hydroxyl groups, and aromatic π-systems found in biological macromolecules. acs.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify new bioactive compounds. The this compound scaffold has been explored in such studies due to the wide range of biological activities exhibited by benzothiazole (B30560) derivatives. allsubjectjournal.comresearchgate.net
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For benzothiazole derivatives, typical pharmacophoric features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The bromine and fluorine atoms of this compound can contribute to hydrophobic interactions and potentially act as halogen bond donors, adding specificity to the pharmacophore model.
Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. researchgate.net The benzothiazole scaffold, including derivatives like this compound, can be used to build focused libraries for screening against various targets such as kinases, proteases, and other enzymes. Modeling studies have indicated that hydrophobic interactions of the benzothiazole ring can contribute significantly to binding potency. acs.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For benzothiazole derivatives, numerous QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, and anthelmintic agents, among others. allsubjectjournal.comchula.ac.thresearchgate.net These models use molecular descriptors to quantify structural features and correlate them with biological activity through mathematical equations. allsubjectjournal.com
The development of a robust QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, selection of appropriate descriptors, model generation using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model. chula.ac.thresearchgate.netnih.gov
Descriptors for Molecular Properties and Structural Features
A wide array of molecular descriptors are employed in QSAR studies of benzothiazole derivatives to capture their physicochemical, topological, electronic, and steric properties. benthamdirect.com
Table 1: Common Molecular Descriptors in Benzothiazole QSAR Models
| Descriptor Class | Specific Descriptors | Description |
|---|---|---|
| Physicochemical | LogP (octanol/water partition coefficient) | Measures the hydrophobicity of the molecule. allsubjectjournal.com |
| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. allsubjectjournal.com | |
| Topological | Wiener Index, Hosoya Index | Describes molecular branching and connectivity. chula.ac.th |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. allsubjectjournal.com | |
| Electronic | Dipole Moment (DM) | Indicates the overall polarity of the molecule. researchgate.net |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net | |
| 3D-MoRSE | Mor30m, Mor09p | Reflects the 3D distribution of atomic mass and polarizability. mdpi.com |
| WHIM | E2u | Represents 3D information regarding molecular size, shape, and symmetry. mdpi.com |
| BCUT | BELp1, BEHv6 | Eigenvalues of a modified connectivity matrix, encoding atomic properties like polarizability and van der Waals volume. mdpi.com |
For this compound, descriptors related to hydrophobicity (LogP), molecular size (Molar Volume), and electronic properties (Dipole Moment, HOMO/LUMO energies) would be particularly relevant due to the presence of the halogen atoms and the thiol group.
Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govnih.gov This involves both internal and external validation techniques.
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q² or Q²): This method involves systematically removing one compound from the training set, building a new model, and predicting the activity of the removed compound. allsubjectjournal.com A high q² value (typically > 0.5) indicates good internal predictive ability. allsubjectjournal.comcup.edu.in
Correlation Coefficient (r): Measures the quality of the fit of the model to the training data. allsubjectjournal.com
Coefficient of Determination (r²): Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Values closer to 1.0 indicate a better model. allsubjectjournal.comcup.edu.in
External Validation:
Test Set Prediction (pred_r²): The model is used to predict the activity of an external set of compounds not used in model development. chula.ac.thcup.edu.in A high pred_r² value demonstrates the model's ability to generalize to new compounds.
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | r² | > 0.6 | Indicates the goodness of fit for the training set. allsubjectjournal.com |
| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | Measures the internal predictive ability of the model. allsubjectjournal.com |
| Predicted R-squared for Test Set | pred_r² | > 0.5 | Measures the external predictive ability on a test set. chula.ac.th |
| F-test value | F | High value | Indicates the statistical significance of the regression model. allsubjectjournal.com |
| Root Mean Square Error | RMSE | Low value | Measures the differences between values predicted by a model and the values observed. allsubjectjournal.com |
QSAR models for benzothiazole derivatives have reported high statistical significance, with r² values often exceeding 0.80 and q² values greater than 0.65, indicating robust and predictive models. allsubjectjournal.com
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms, identifying intermediates, and analyzing transition states, which is often challenging to achieve through experimental methods alone. For benzothiazole synthesis and functionalization, theoretical studies provide valuable insights into the reaction pathways.
The synthesis of the benzothiazole core often involves the condensation of 2-aminothiophenols with various electrophiles. wikipedia.org Reaction mechanism simulations, typically using Density Functional Theory (DFT), can model these condensation and subsequent cyclization steps. For instance, studies have investigated the visible-light-promoted synthesis of benzothiazoles, revealing that an in situ-generated disulfide can act as a photosensitizer, generating key oxidants for the dehydrogenation step. acs.org
Quantum chemical calculations have also been used to study the multichannel reaction of nucleophilic substitution involving the benzothiazole-2-thiol moiety. nih.gov These studies map out the potential energy surface of the reaction, identifying the most favorable pathways. The calculations can determine the structures and energies of reactants, intermediates, transition states, and products. For example, in the reaction of a thiaselenole with 1,3-benzothiazole-2-thiol (B7764131), calculations revealed a stepwise pathway involving an attack at the selenium atom of a seleniranium intermediate, followed by ring opening and subsequent rearrangement. nih.gov Analysis of the transition states provides information on the activation energy barriers for each step, explaining the observed regioselectivity and product distribution under different reaction conditions. nih.gov
Investigation of Biological Mechanism of Action at the Molecular and Cellular Level
Enzyme Inhibition Mechanism Studies
There is no available research on the inhibitory effects of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol on specific enzymes.
Carbonic Anhydrase Inhibition Mechanisms
No studies have been published that investigate the interaction between this compound and carbonic anhydrase isoforms. Consequently, there is no data on its inhibitory activity or the mechanism by which it might interact with the enzyme's active site.
Inhibition of Other Key Metabolic Enzymes (e.g., hGSTP1-1)
Information regarding the inhibitory activity of this compound against other metabolic enzymes, such as human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), is not present in the current body of scientific literature.
Kinetic Analysis of Enzyme-Inhibitor Interactions
In the absence of any identified enzyme inhibition, no kinetic analyses, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition, have been reported for this compound.
Receptor Binding Profiling and Interaction Kinetics
There is a lack of published research on the binding profile and interaction kinetics of this compound with any class of receptors.
G-Protein Coupled Receptor (GPCR) Interaction Studies
No data is available from screening assays or specific binding studies to indicate whether this compound interacts with any G-Protein Coupled Receptors.
Nuclear Receptor Binding Investigations
There are no findings in the scientific literature to suggest that this compound has been investigated for its ability to bind to nuclear receptors.
Molecular Pathway Modulation Analysis
Limited direct research on this compound necessitates a broader examination of related benzothiazole (B30560) derivatives to infer potential mechanisms of action. The benzothiazole scaffold is a core structure in numerous compounds exhibiting a range of biological activities, including antitumor and antimicrobial effects. nih.govresearchgate.net The functional groups of a specific compound, such as the bromo and fluoro substituents on the benzothiazole ring, play a crucial role in its biological activity.
Cell Cycle Arrest Mechanisms
While specific studies on this compound's effect on the cell cycle are not available, related heterocyclic compounds have been shown to induce cell cycle arrest. For instance, other inhibitors have demonstrated the ability to cause G0/G1 phase arrest in cancer cell lines. This is often associated with the downregulation of key cell cycle proteins such as cyclin D1 and D3, and a decrease in the phosphorylation of the retinoblastoma protein (pRB). nih.gov It is plausible that this compound could operate through similar mechanisms, but this remains to be experimentally verified.
Apoptosis Induction Pathways (e.g., Mitochondrial Pathway)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
Studies on other brominated heterocyclic compounds have shown the induction of apoptosis through the mitochondrial pathway. nih.gov This pathway is characterized by increased production of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors from the mitochondria. nih.gov Furthermore, the expression levels of Bcl-2 family proteins, which are key regulators of the mitochondrial pathway, are often modulated. nih.govnih.gov While it is hypothesized that this compound may also induce apoptosis via the mitochondrial pathway, further investigation is required.
Modulation of Signal Transduction Cascades
The biological activity of benzothiazole derivatives can be attributed to their ability to modulate various signal transduction cascades. As a class, 2-mercaptobenzothiazoles have been identified as potent inhibitors of several enzymes, including c-Jun N-terminal kinases (JNKs). nih.gov The JNK signaling pathway is involved in cellular responses to stress, and its modulation can influence cell cycle progression and apoptosis. nih.gov The specific effects of this compound on these or other signaling pathways have not yet been elucidated.
Antimicrobial Action Mechanisms
Derivatives of 2-mercaptobenzothiazole (B37678) are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The incorporation of fluorine into benzothiazole structures is a common strategy in medicinal chemistry aimed at enhancing biological activity. researchgate.net
Bacterial Target Identification and Interaction
The precise bacterial targets of this compound are currently unknown. However, related fluorobenzoylthiosemicarbazides have been investigated as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Given the structural similarities, it is possible that this compound could interfere with bacterial cell wall integrity or other critical cellular processes.
Fungal Target Identification and Interaction
The antifungal mechanisms of many benzothiazole derivatives are still under investigation. Some novel flavonol derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been shown to affect the integrity of fungal cell membranes. acs.org This is achieved by inducing the production of endogenous reactive oxygen species, leading to membrane lipid peroxidation and the release of cellular contents. acs.org It is conceivable that this compound could exert its antifungal effects through a similar mechanism of action.
Anti-Inflammatory Cascade Modulation Investigations
Comprehensive searches of scientific databases and scholarly articles did not yield any specific studies investigating the anti-inflammatory properties of this compound. Consequently, there is no available data on its potential modulation of the anti-inflammatory cascade at the molecular and cellular level.
Cytokine Production Modulation
There are no published research findings on the effects of this compound on the production of cytokines. Studies detailing its impact on pro-inflammatory or anti-inflammatory cytokine profiles, such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), or interferons (IFNs), have not been identified.
Inflammatory Enzyme Inhibition (e.g., COX, LOX)
The inhibitory activity of this compound against key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) has not been reported in the scientific literature. Therefore, no data tables or detailed research findings regarding its potential to inhibit these enzymatic pathways can be provided.
Antitubercular Target Interaction Studies (e.g., DprE1)
Specific investigations into the interaction of this compound with antitubercular targets, including the well-established target decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), have not been documented. While other benzothiazole and related heterocyclic compounds have been explored as potential inhibitors of DprE1, no such studies have been published for this specific bromo- and fluoro-substituted derivative.
Applications in Materials Science and Medicinal Chemistry Lead Compound Development
Design Principles for Novel Ligands and Scaffolds
The benzothiazole (B30560) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets. bohrium.comnih.govjocpr.com The design of novel ligands based on 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol can be approached through established principles such as rational design and fragment-based methods.
Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. The this compound scaffold offers several features that can be exploited in this process. The benzothiazole core can engage in π-π stacking and hydrophobic interactions within a protein's binding pocket.
The design strategy for new inhibitors often involves three key components: (i) the benzothiazole core, (ii) a linker group, and (iii) an additional (hetero)aromatic ring system. mdpi.com The thiol group at the C2 position of the target molecule is an ideal attachment point for various linkers and functional groups, enabling the exploration of structure-activity relationships (SAR). For example, in designing inhibitors for enzymes like VEGFR-2 or BCL-2, the core scaffold can be modified by introducing different side chains via the thiol group to optimize binding affinity and selectivity. semanticscholar.orgresearchgate.net
The halogen substituents are critical to the rational design process:
Fluorine: The 4-fluoro group can modulate the compound's pKa, improve metabolic stability, and form specific hydrogen bonds or other non-covalent interactions with target residues, enhancing binding affinity.
Bromine: The 6-bromo substituent adds steric bulk and lipophilicity, which can be used to probe specific hydrophobic pockets within a binding site. It can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.
Computational docking studies on related benzothiazole derivatives have shown that such substitutions can significantly influence binding energy and orientation within an active site, supporting the potential for these derivatives as potent and selective inhibitors. ekb.eg
Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening libraries of small molecules, or "fragments." nih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP ≤ 3), which ensures they have high "ligand efficiency" and are good starting points for optimization. core.ac.uk
This compound, with a molecular weight of approximately 264.1 g/mol , fits squarely within the definition of a molecular fragment. The thiazole (B1198619) scaffold, in particular, has been identified as an enriched and valuable component in fragment screening campaigns. nih.govacs.org As a fragment, this compound offers a rigid, well-defined shape that can effectively sample the chemical space of a protein's binding site. spirochem.com
Below is a table comparing the physicochemical properties of the parent compound to typical fragment library guidelines.
| Property | Guideline ("Rule of Three") | This compound | Suitability as a Fragment |
| Molecular Weight (MW) | < 300 Da | ~264.1 g/mol | Ideal |
| cLogP | ≤ 3 | ~3.1 (Predicted) | Acceptable |
| Hydrogen Bond Donors | ≤ 3 | 1 (thiol/thione tautomer) | Ideal |
| Hydrogen Bond Acceptors | ≤ 3 | 1 (ring nitrogen) | Ideal |
| Rotatable Bonds | ≤ 3 | 0 | Ideal (provides rigidity) |
The screening of a fragment library containing this scaffold could identify initial "hits" with low-affinity binding. Structural biology techniques like X-ray crystallography would then reveal the binding mode, allowing for the strategic "growing" or "linking" of the fragment. The thiol group provides a chemically tractable handle for these elaboration strategies, enabling the synthesis of more potent lead compounds. nih.govderpharmachemica.com
Chemoinformatics and Combinatorial Library Design
Chemoinformatics plays a crucial role in designing combinatorial libraries to maximize chemical diversity while maintaining desirable drug-like properties. acs.org Using this compound as a core scaffold, computational tools can be used to design a focused library of derivatives for screening against various targets.
The design process typically involves in silico enumeration of a virtual library by attaching a diverse set of building blocks to the core scaffold, primarily at the 2-thiol position. These building blocks can be selected from commercial or proprietary databases based on properties like reactivity, cost, and their potential to form favorable interactions with protein targets.
A hypothetical design for a combinatorial library could focus on modifying the thiol group with various substituents, as outlined in the table below.
| Reaction Type | R-Group Building Blocks | Potential Biological Targets |
| Alkylation (S-alkylation) | Alkyl halides, benzyl (B1604629) halides, heterocyclic halides | Kinases, Proteases |
| Acylation (Thioester formation) | Acyl chlorides, Carboxylic acids (with coupling agents) | General enzyme inhibitors |
| Michael Addition | α,β-Unsaturated carbonyls | Covalent inhibitors |
| Disulfide Formation | Reaction with other thiols or oxidizing agents | Redox-sensitive targets |
Once the virtual library is generated, chemoinformatic filters are applied to assess properties such as molecular weight, lipophilicity (cLogP), and polar surface area to ensure the compounds have good pharmacokinetic potential. The library can be further refined to enhance diversity or to bias it towards scaffolds known to interact with a particular target class, such as kinases or G-protein coupled receptors. researchgate.net This tailored approach allows for the efficient exploration of chemical space around the core benzothiazole scaffold. acs.org
Advanced Materials Research Incorporating the Benzothiazole Scaffold
The benzothiazole moiety is not only important in biology but also possesses unique electronic and photophysical properties that make it a valuable component in advanced materials. The presence of both fluorine and bromine on the this compound scaffold provides powerful tools for tuning these properties.
Benzothiadiazole (a close structural relative) and its derivatives are important building blocks in donor-acceptor (D-A) copolymers used in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the benzothiazole ring allows it to function as an acceptor unit.
The specific halogenation of this compound makes it a particularly interesting candidate for incorporation into such polymers:
Fluorination: Introducing fluorine atoms into the conjugated backbone of a polymer is a well-established strategy for tuning its electronic energy levels. acs.org Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. nih.govresearchgate.net This can lead to higher open-circuit voltages in OSCs and improved environmental stability of the material. acs.org
Bromination: The bromine atom can also influence electronic properties and, importantly, can serve as a reactive site for cross-coupling reactions (e.g., Stille or Suzuki coupling) during polymerization. Furthermore, heavy atoms like bromine have been shown to favor specific crystal packing arrangements and can improve the performance of some organic electronic materials. researchgate.netrsc.org
By polymerizing derivatives of this compound, it may be possible to create novel organic semiconductors with tailored band gaps and charge transport properties suitable for a range of electronic applications.
Benzothiazole derivatives are frequently used as fluorophores in the design of fluorescent probes for detecting ions, biomolecules, and specific cellular environments. niscpr.res.inlookchem.comresearchgate.net Their fluorescence properties are often sensitive to the local environment and can be modulated by chemical reactions, making them excellent sensor components.
The photophysical properties of a fluorophore are highly dependent on its substituents. nih.govrsc.org The this compound scaffold has features that could be leveraged for probe design:
Push-Pull System: The electron-deficient benzothiazole ring can be combined with an electron-donating group (attached via the thiol or another position) to create a "push-pull" fluorophore. This architecture often leads to desirable properties like a large Stokes shift (the separation between absorption and emission maxima) and high fluorescence quantum yields. nih.gov
Substituent Effects: The fluorine and bromine atoms can influence the fluorescence profile. Electron-withdrawing groups can modulate the energy of the excited state and affect the emission wavelength. nih.govresearchgate.net Theoretical studies on substituted benzothiazoles have shown that such modifications can significantly alter Stokes shifts and emission intensity. nih.gov
Reactive Handle: The thiol group can act as a recognition site or a linker. For example, it could be functionalized with a receptor for a specific metal ion or a reactive group that is cleaved upon interaction with an analyte like hydrogen peroxide, leading to a "turn-on" or "turn-off" fluorescence response. nih.gov
These characteristics suggest that this compound is a promising platform for developing novel, highly sensitive fluorescent probes for biological imaging and environmental sensing.
Uncharted Territory: The Scientific Profile of this compound Remains Largely Undefined
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications of the chemical compound This compound in materials science and medicinal chemistry remains elusive. This particular substituted benzothiazole derivative appears to be a novel or less-studied entity, with a notable absence of published research on its use as a lead compound in drug development, or in the creation of molecular probes and biosensors.
The benzothiazole scaffold itself is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of halogen atoms like bromine and fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug design. The thiol group at the 2-position is also a key functional handle for further chemical modification, allowing for the synthesis of diverse compound libraries for biological screening.
However, the specific combination of a bromo group at the 6-position and a fluoro group at the 4-position of the 1,3-benzothiazole-2-thiol (B7764131) core does not appear in readily available scientific literature detailing its application in the requested areas. While general principles of medicinal chemistry and materials science suggest potential avenues for its use, the absence of specific research findings prevents a detailed discussion of its role in lead compound development, the design of molecular probes, or preclinical optimization strategies.
Consequently, it is not possible to provide a thorough and scientifically accurate article on the applications of this compound as per the requested outline, due to the lack of specific data in the public domain. Further experimental research would be required to elucidate the potential of this compound in the specified fields.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
Table 1: Hypothetical QSAR Model Descriptors for 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol Derivatives
| Descriptor Category | Specific Descriptors | Potential Impact on Activity |
| Electronic | Partial charges, Dipole moment | Influences interactions with biological targets |
| Steric | Molecular volume, Surface area | Determines the fit within a binding pocket |
| Hydrophobicity | LogP | Affects membrane permeability and solubility |
| Topological | Connectivity indices | Describes the branching and shape of the molecule |
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug development. nih.gov The thiol group of this compound presents an ideal handle for various bioconjugation reactions. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and bioorthogonal methods for linking the benzothiazole (B30560) scaffold to biomolecules. youtube.com
Future research could focus on synthesizing derivatives of this compound functionalized with an azide (B81097) or alkyne group, enabling their facile conjugation to biomolecules of interest. nih.gov This would open up possibilities for developing targeted drug delivery systems, diagnostic probes, and tools for studying biological processes. The cyanobenzothiazole (CBT) click reaction, which involves the reaction of a 2-cyanobenzothiazole with an N-terminal cysteine residue, is another promising avenue for the bioconjugation of derivatives of this compound. iris-biotech.de
Multi-Targeting Ligand Design and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The benzothiazole scaffold is known to interact with a wide range of biological targets, making it an excellent starting point for the design of multi-targeting ligands. benthamscience.comnih.govbohrium.comst-andrews.ac.uk
The unique electronic properties conferred by the bromo and fluoro substituents in this compound could be exploited to fine-tune its binding affinity and selectivity for multiple targets. For instance, a derivative of this compound could be designed to simultaneously inhibit a key enzyme in a disease pathway and interact with a receptor to modulate a downstream signaling cascade. This multi-pronged approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Advanced Mechanistic Elucidation Techniques (e.g., Cryo-EM for Ligand-Protein Complexes)
A deep understanding of how a ligand interacts with its biological target at the atomic level is crucial for rational drug design. Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large protein complexes. Should this compound or its derivatives show potent activity against a specific protein target, Cryo-EM could provide invaluable insights into its binding mode.
Visualizing the precise interactions between the bromo and fluoro groups of the benzothiazole ring and the amino acid residues of the protein's binding pocket would enable the design of next-generation compounds with improved affinity and selectivity. This structural information would also shed light on the mechanism of action, providing a solid foundation for further optimization and development.
Sustainable Synthesis and Biocatalytic Approaches for Industrial Scale-Up
The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing environmentally benign and sustainable synthetic methods. nih.govresearchgate.netbohrium.com Future research on this compound should prioritize the development of green synthetic routes for its industrial-scale production. This could involve the use of non-toxic solvents like water or ethanol, catalyst-free reactions, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis. bohrium.comairo.co.intandfonline.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue for the sustainable synthesis of this compound. Enzymes can often carry out reactions with high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and minimizing the generation of hazardous waste. The development of a biocatalytic route for the synthesis of this compound would be a significant step towards a more environmentally friendly manufacturing process.
Table 2: Comparison of Traditional and Green Synthesis Approaches for Benzothiazole Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs water, ethanol, or solvent-free conditions bohrium.comairo.co.in |
| Catalysts | May require heavy metal catalysts | Utilizes recyclable catalysts or is catalyst-free bohrium.com |
| Energy | Often requires high temperatures and long reaction times | Utilizes microwave or ultrasound to reduce reaction times mdpi.com |
| Waste | Can generate significant amounts of hazardous waste | Minimizes waste through high atom economy bohrium.com |
Nanotechnology-Based Delivery Systems for Chemical Compounds
Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility, low bioavailability, and off-target toxicity. Encapsulating this compound into nanotechnology-based delivery systems, such as liposomes, nanoparticles, or micelles, could significantly enhance its therapeutic potential. nih.gov
These delivery systems can protect the compound from degradation, improve its solubility, and facilitate its transport across biological barriers. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands to ensure the specific delivery of the compound to diseased cells or tissues, thereby maximizing its efficacy and minimizing side effects. Research into the formulation of this compound into such advanced delivery systems is a promising area for future investigation.
Advanced Spectroscopic Characterization of In Situ Reactions
A detailed understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions can provide real-time information about the formation of intermediates and products. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to study the synthesis of this compound.
By monitoring the reaction as it happens, researchers can gain valuable insights into the reaction kinetics and mechanism, allowing for the optimization of reaction conditions to improve yield and purity. organic-chemistry.orgacs.orgacs.orgnih.gov This approach is particularly valuable for scaling up the synthesis of the compound for industrial production.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol, and how can reaction conditions be optimized?
Answer:
The synthesis of benzothiazole derivatives typically involves cyclization or substitution reactions. For bromo-fluoro-substituted analogs, a common approach is the diazotization of 2-amino-benzothiazole precursors followed by halogenation. For example, describes the use of CuBr and n-butyl nitrite in acetonitrile under reflux to introduce bromine at the 2-position of a thiazole ring. Adjusting stoichiometry (e.g., CuBr:amine ratio of 1.6:1) and temperature (333 K) improved yields to 53% . For fluorine incorporation, microwave-assisted synthesis (e.g., 130°C for 45 min in ethanol, as in ) can enhance reaction efficiency. Optimization should include solvent selection (polar aprotic solvents like acetonitrile or DMF), catalyst screening (e.g., Pd/C for cross-coupling), and purification via silica gel chromatography (heptane/ethyl acetate gradients) .
Advanced: How can structural ambiguities in crystallographic data (e.g., enantiomorph polarity) be resolved for halogenated benzothiazoles?
Answer:
Enantiomorph-polarity estimation is critical for chiral benzothiazole derivatives. highlights the use of Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures. Implementing this in SHELXL (via the TWIN/BASF commands) refines absolute structure reliably. For example, emphasizes SHELXL’s robustness in handling high-resolution data, particularly for halogenated compounds where heavy atoms (Br, F) dominate anomalous scattering. If contradictions arise (e.g., conflicting R1/wR2 values), re-evaluate data merging statistics (e.g., CC1/2 > 0.3) and validate against simulated intensity data to rule out twinning or absorption artifacts .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s 3J coupling to adjacent protons in ).
- IR Spectroscopy : Confirm thiol (-SH) stretches (~2550 cm⁻¹) and C-F/Br vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C7H4BrFNS2: calc. 271.89) .
- X-ray Diffraction : Resolve regiochemical ambiguities, as demonstrated in for bond-length analysis (e.g., S–Br distances ~3.54 Å) .
Advanced: How do electronic effects of bromo/fluoro substituents influence the biological activity of benzothiazole derivatives?
Answer:
and highlight that electron-withdrawing groups (Br, F) enhance bioactivity by increasing electrophilicity and membrane permeability. For instance, fluorine at the 4-position (para to the thiol group) stabilizes π-π stacking with target proteins (e.g., HIV-1 protease inhibition). Bromine’s bulkiness may hinder rotational freedom, affecting binding kinetics. Contradictions in activity data (e.g., antitumor vs. antiviral efficacy) often stem from substituent positioning: 6-Bromo-4-fluoro derivatives show higher cytotoxicity in MCF-7 cells (IC50 ~12 µM) compared to 2-substituted analogs, likely due to enhanced DNA intercalation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to thiol reactivity and halogen toxicity ( ).
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., H2S).
- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., NaHCO3 for excess HBr) .
Advanced: How can computational methods (e.g., DFT, molecular docking) complement experimental studies on this compound?
Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict vibrational spectra and electrostatic potential maps, aiding IR/NMR assignments .
- Docking Studies (AutoDock Vina) : Simulate interactions with biological targets (e.g., EGFR kinase), correlating substituent effects (Br/F) with binding affinities. notes that bromine’s hydrophobic interactions improve inhibition constants (Ki) by ~30% compared to chloro analogs .
Basic: What are common pitfalls in purifying halogenated benzothiazoles, and how can they be mitigated?
Answer:
- Co-crystallization : Use hexane/ethyl acetate gradients (70:3 v/v) to separate bromo-fluoro isomers ().
- Column Chromatography : Pre-adsorb crude products onto silica to avoid tailing caused by thiol oxidation.
- Recrystallization : Slow cooling (1°C/min) in heptane minimizes inclusion of CuBr byproducts .
Advanced: How do π-π and halogen bonding interactions influence the solid-state packing of this compound?
Answer:
and reveal that bromine engages in type-II halogen bonds (C–Br···S, ~3.54 Å) and π-π stacking (centroid distances ~3.71 Å). Fluorine’s smaller van der Waals radius allows tighter packing, increasing crystal density (ρ ~1.7 g/cm³). Contradictions in reported melting points (e.g., 327–328 K in vs. 345 K in other studies) may arise from polymorphism, resolvable via DSC and PXRD .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Anticancer Agents : Acts as a kinase inhibitor scaffold (e.g., ’s chromenone derivatives with IC50 ~5 µM).
- Antimicrobials : The thiol group chelates metal ions in bacterial enzymes (e.g., FabI enoyl-ACP reductase) .
- PET Tracers : Fluorine-18 analogs enable imaging of β-amyloid plaques .
Advanced: How can researchers address contradictions in bioactivity data across different studies?
Answer:
- Meta-analysis : Compare IC50 values normalized to assay conditions (e.g., serum concentration, cell lines). notes that MCF-7 cells show higher sensitivity than HeLa due to P-glycoprotein expression.
- SAR Studies : Systematically vary substituents (e.g., replace Br with Cl or I) to isolate electronic vs. steric effects.
- Kinetic Profiling : Use SPR or ITC to measure binding thermodynamics, resolving discrepancies between enzymatic and cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
